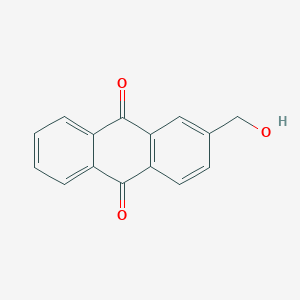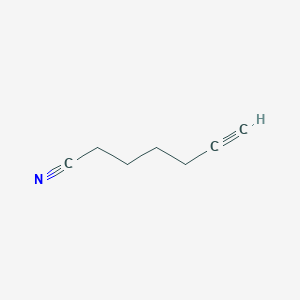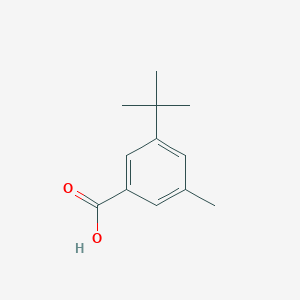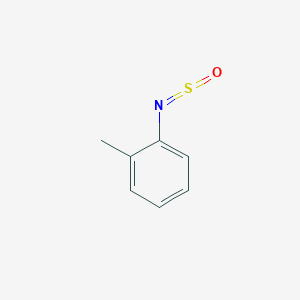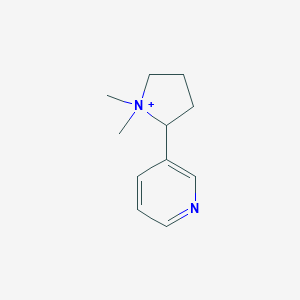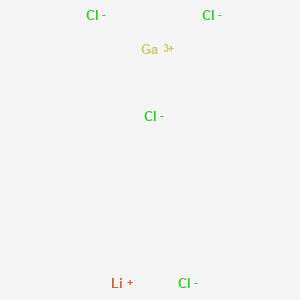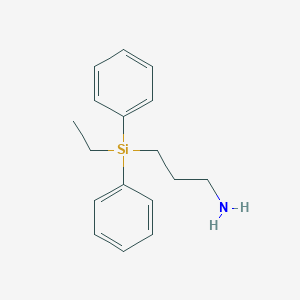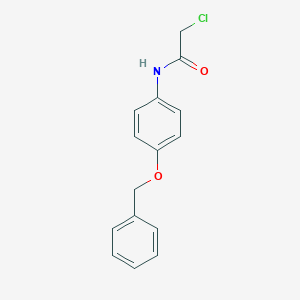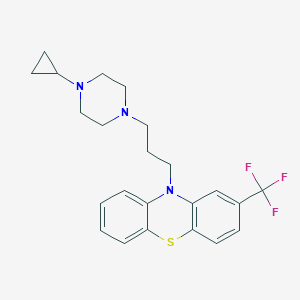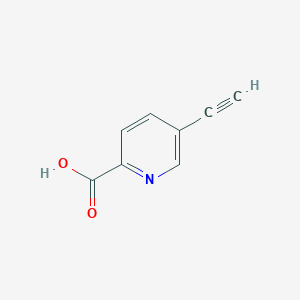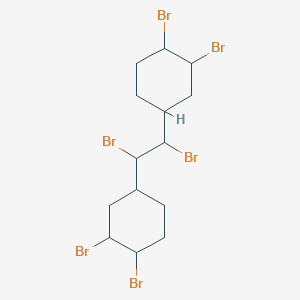
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane), commonly known as DBDCB, is a chemical compound that is used in various scientific research applications. It is a highly brominated organic compound that is known for its ability to inhibit the growth of microorganisms. DBDCB is used in the laboratory as an effective disinfectant and preservative agent due to its broad-spectrum antimicrobial activity.
作用机制
The mechanism of action of DBDCB involves the disruption of the cell membrane of microorganisms. DBDCB is a lipophilic compound that can penetrate the cell membrane of microorganisms and disrupt their membrane integrity. This leads to the leakage of cellular contents and eventual cell death. DBDCB has also been shown to inhibit the activity of enzymes that are essential for the growth and survival of microorganisms.
生化和生理效应
DBDCB has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, prolonged exposure to high concentrations of DBDCB can cause skin irritation and respiratory problems. DBDCB has also been shown to have mutagenic and carcinogenic properties in some studies.
实验室实验的优点和局限性
DBDCB is an effective disinfectant and preservative agent that can be used in various scientific research applications. It has a broad-spectrum antimicrobial activity and can be used against a wide range of microorganisms. However, DBDCB has some limitations for lab experiments. It can interfere with some biochemical assays and can cause false-positive results. It can also be toxic to some cell lines and can affect the growth and viability of cells.
未来方向
There are several future directions for the use of DBDCB in scientific research. One area of research is the development of new formulations of DBDCB that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the study of the mechanism of action of DBDCB at the molecular level. This can provide insights into the design of new antimicrobial agents that target specific pathways in microorganisms. Finally, the use of DBDCB in combination with other antimicrobial agents can be explored to enhance their efficacy and reduce the risk of resistance development.
合成方法
The synthesis of DBDCB involves the reaction of 1,2-dibromoethane with cyclohexane in the presence of a catalyst. The resulting product is then further brominated using bromine to obtain 1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane). The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reactant concentrations.
科学研究应用
DBDCB is widely used in scientific research as a disinfectant and preservative agent. It is used in the food industry to prevent the growth of bacteria, fungi, and other microorganisms that can cause spoilage. It is also used in the medical industry to disinfect medical equipment and surfaces. DBDCB has been shown to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses.
属性
CAS 编号 |
18122-77-5 |
|---|---|
产品名称 |
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane) |
分子式 |
C14H20Br6 |
分子量 |
667.7 g/mol |
IUPAC 名称 |
1,2-dibromo-4-[1,2-dibromo-2-(3,4-dibromocyclohexyl)ethyl]cyclohexane |
InChI |
InChI=1S/C14H20Br6/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h7-14H,1-6H2 |
InChI 键 |
YBYGCIBLVFGTOD-UHFFFAOYSA-N |
SMILES |
C1CC(C(CC1C(C(C2CCC(C(C2)Br)Br)Br)Br)Br)Br |
规范 SMILES |
C1CC(C(CC1C(C(C2CCC(C(C2)Br)Br)Br)Br)Br)Br |
其他 CAS 编号 |
18122-77-5 |
同义词 |
1,1'-(1,2-dibromoethane-1,2-diyl)bis[3,4-dibromocyclohexane] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
